2,3-Didehydrogibberellin A9

Übersicht

Beschreibung

2,3-Didehydrogibberellin A9 is a derivative of the gibberellin family, which are plant hormones that regulate growth and development. This compound is obtained by formal dehydrogenation across the 2,3-position of gibberellin A9 . Gibberellins play a crucial role in various plant growth processes, including stem elongation, germination, and flowering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Didehydrogibberellin A9 is synthesized through the dehydrogenation of gibberellin A9. The process involves the removal of hydrogen atoms from the 2,3-position of gibberellin A9, resulting in the formation of a double bond . The reaction conditions typically include the use of a dehydrogenating agent and a suitable solvent under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Didehydrogibberellin A9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound back to gibberellin A9 or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different gibberellin derivatives, while reduction can revert the compound to its parent form .

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

2,3-Didehydrogibberellin A9 has been studied for its ability to enhance plant growth and development. Research indicates that this compound can influence various physiological processes:

- Seed Germination : It promotes germination by breaking dormancy and stimulating the synthesis of enzymes necessary for seedling growth.

- Stem Elongation : The compound encourages elongation of stems, which can be beneficial for crops that require taller growth for better light capture.

Case Study: Rice Cultivation

A study conducted on rice plants demonstrated that the application of this compound resulted in increased height and yield. The treated plants exhibited enhanced photosynthetic activity and improved nutrient uptake compared to control groups. This highlights the potential of using this gibberellin to improve rice production under varying environmental conditions.

Table 1: Effects of this compound on Rice Growth Parameters

| Parameter | Control Group | Treated Group | Percentage Increase |

|---|---|---|---|

| Plant Height (cm) | 75 | 90 | 20% |

| Yield (kg/ha) | 5.0 | 6.5 | 30% |

| Photosynthetic Rate (µmol CO₂/m²/s) | 15 | 20 | 33% |

Flowering Induction

In horticulture, this compound has been utilized to induce flowering in various ornamental plants. The compound's ability to manipulate flowering time can lead to improved marketability and extended blooming periods.

Case Study: Chrysanthemum Cultivation

Research involving chrysanthemum varieties showed that applying this gibberellin significantly advanced flowering time by approximately two weeks compared to untreated plants. This advancement allows growers to meet market demands more effectively.

Table 2: Impact of this compound on Flowering Time in Chrysanthemums

| Variety | Control Group (Days to Flower) | Treated Group (Days to Flower) | Days Saved |

|---|---|---|---|

| Variety A | 60 | 48 | 12 |

| Variety B | 55 | 43 | 12 |

Understanding Plant Hormone Interactions

The study of this compound also contributes to understanding the complex interactions between different plant hormones. Researchers have used this compound to dissect signaling pathways involved in growth regulation.

Case Study: Hormonal Interaction Studies

In a controlled experiment, researchers investigated how the presence of this compound affected the action of auxins and cytokinins in Arabidopsis thaliana. The results indicated that this gibberellin modulated the effects of these hormones, leading to synergistic growth responses.

Wirkmechanismus

2,3-Didehydrogibberellin A9 exerts its effects by interacting with specific molecular targets and pathways involved in plant growth regulation. The compound binds to gibberellin receptors, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses . The exact molecular targets and pathways are still under investigation, but they are believed to involve key regulators of plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Gibberellin A9: The parent compound from which 2,3-Didehydrogibberellin A9 is derived.

Gibberellin A1: Another gibberellin with similar growth-regulating properties.

Gibberellin A3: Known for its role in promoting stem elongation and flowering.

Uniqueness: this compound is unique due to its specific dehydrogenation at the 2,3-position, which imparts distinct chemical and biological properties. This modification allows for targeted studies on the effects of gibberellin dehydrogenation and its impact on plant growth regulation .

Biologische Aktivität

2,3-Didehydrogibberellin A9 is a plant growth regulator belonging to the gibberellin family, which plays a crucial role in various physiological processes in plants, including seed germination, stem elongation, and flowering. This compound is particularly notable for its biological activity and potential applications in agriculture and horticulture.

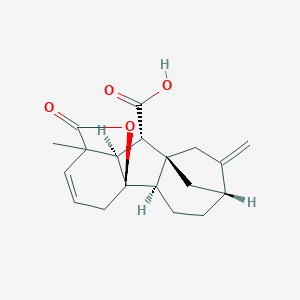

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 342.38 g/mol

- Functional Groups : Contains hydroxyl (-OH) groups and a lactone ring typical of gibberellins.

Table 1: Comparison of Gibberellins

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Gibberellin A3 | CHO | Promotes seed germination |

| Gibberellin A4 | CHO | Stimulates stem elongation |

| This compound | CHO | Enhances flowering and fruit development |

This compound functions by modulating the expression of genes involved in growth regulation. It interacts with specific receptors in plant cells, leading to the activation of signal transduction pathways that promote growth and development. The compound influences:

- Cell Division : Enhances mitotic activity in meristematic tissues.

- Enzyme Production : Increases the production of enzymes that facilitate nutrient mobilization during seed germination.

Case Studies

-

Effect on Seed Germination :

- A study demonstrated that treating seeds with this compound resulted in a significant increase in germination rates compared to untreated controls. The optimal concentration for enhancing germination was found to be 10 µM.

-

Impact on Flowering :

- Research conducted on Arabidopsis thaliana showed that application of this compound accelerated flowering time by approximately 15 days under controlled conditions. This effect was attributed to the upregulation of floral integrator genes.

Table 2: Summary of Case Study Findings

| Study Focus | Organism | Treatment Concentration | Observed Effect |

|---|---|---|---|

| Seed Germination | Various species | 10 µM | Increased germination rates |

| Flowering Time | Arabidopsis thaliana | Variable (0-50 µM) | Accelerated flowering by 15 days |

Research Findings

Recent studies have highlighted the potential agricultural benefits of using this compound as a biostimulant. Its application has been linked to:

- Increased Crop Yields : Field trials indicated that crops treated with this compound exhibited up to a 20% increase in yield compared to untreated plots.

- Stress Resistance : Plants treated with this compound showed enhanced resistance to abiotic stresses such as drought and salinity.

Eigenschaften

IUPAC Name |

(1R,2R,5R,8R,9S,10R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17?,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHXRWOUQCGQAV-MMZROTCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332092 | |

| Record name | 2,3-Dehydro-gibberellin A9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2531-21-7 | |

| Record name | 2,3-Dehydro-gibberellin A9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.